![molecular formula C36H44N2O10 B12327001 1,2-Pyrrolidinedicarboxylic acid, 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- CAS No. 1009119-82-7](/img/structure/B12327001.png)
1,2-Pyrrolidinedicarboxylic acid, 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Pyrrolidinedicarboxylic acid, 2,2’-[[1,1’-biphenyl]-4,4’-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- is an organic compound with a complex structure. It is generally found as white to slightly yellow crystals or powder and is soluble in organic solvents like ethanol and acetone, but has low solubility in water . This compound is known for its unique biological activity and specific structural properties.
Métodos De Preparación
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 2,2’-[[1,1’-biphenyl]-4,4’-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- involves multiple steps and reactions. The preparation typically starts with the formation of the pyrrolidine ring, followed by the introduction of the biphenyl and ester groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale organic synthesis techniques, ensuring high yield and purity of the compound .
Análisis De Reacciones Químicas
1,2-Pyrrolidinedicarboxylic acid, 2,2’-[[1,1’-biphenyl]-4,4’-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The ester groups can undergo substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 2,2’-[[1,1’-biphenyl]-4,4’-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Compared to other similar compounds, 1,2-Pyrrolidinedicarboxylic acid, 2,2’-[[1,1’-biphenyl]-4,4’-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- stands out due to its unique structural features and biological activity. Similar compounds include:
- 1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S)-
- 1,2-Pyrrolidinedicarboxylic acid, 4-cyano-, 1-(1,1-dimethylethyl) ester, (2S,4S)- These compounds share some structural similarities but differ in their functional groups and specific properties .
Propiedades
Número CAS |
1009119-82-7 |
|---|---|
Fórmula molecular |
C36H44N2O10 |
Peso molecular |
664.7 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-[2-[4-[4-[2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]oxyacetyl]phenyl]phenyl]-2-oxoethyl] (2S)-pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C36H44N2O10/c1-35(2,3)47-33(43)37-19-7-9-27(37)31(41)45-21-29(39)25-15-11-23(12-16-25)24-13-17-26(18-14-24)30(40)22-46-32(42)28-10-8-20-38(28)34(44)48-36(4,5)6/h11-18,27-28H,7-10,19-22H2,1-6H3/t27-,28-/m0/s1 |
Clave InChI |
SONAICBCXXXQKU-NSOVKSMOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)COC(=O)[C@@H]4CCCN4C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)COC(=O)C4CCCN4C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4,6,8,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene](/img/structure/B12326927.png)
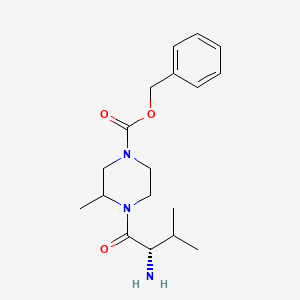
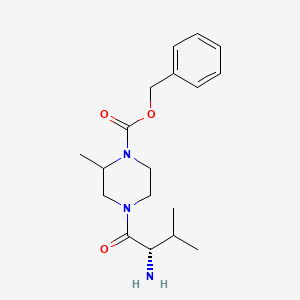
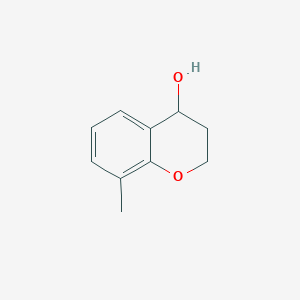
![N-[(1-aminocyclohexyl)methyl]acetamide](/img/structure/B12326938.png)
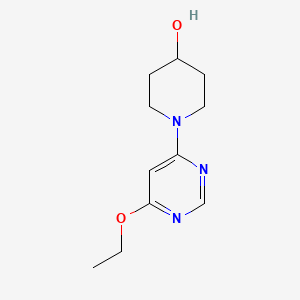

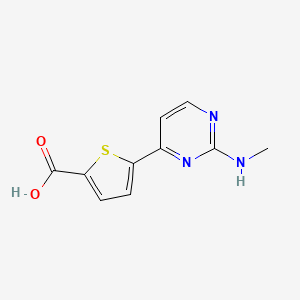
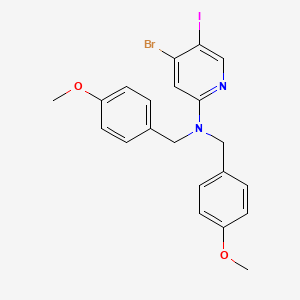
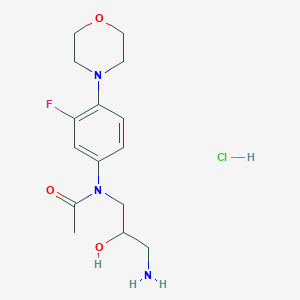

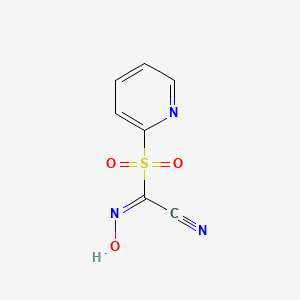
![5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one; 3'-Dimethylallylgenistein](/img/structure/B12326997.png)
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-ethenylphenoxy)oxane-3,4,5-triol](/img/structure/B12326998.png)
